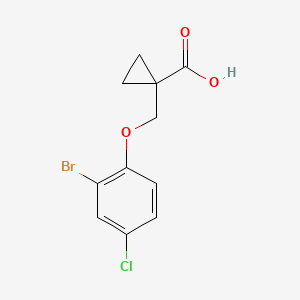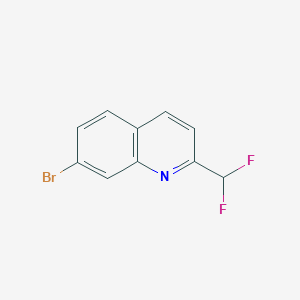
1,1'-(3,6,9,12-Tetraazatetradecane-1,14-diyl)bisimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(3,6,9,12-Tetraazatetradecane-1,14-diyl)bisimidazolidine-2,4-dione is a chemical compound with the molecular formula C16H30N8O4 and a molecular weight of 398.4606 . This compound is known for its unique structure, which includes multiple nitrogen atoms and imidazolidine rings, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(3,6,9,12-Tetraazatetradecane-1,14-diyl)bisimidazolidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of specific reagents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions with precise control over temperature, pressure, and other reaction parameters. The use of advanced equipment and techniques ensures the efficient production of high-quality 1,1’-(3,6,9,12-Tetraazatetradecane-1,14-diyl)bisimidazolidine-2,4-dione .
Chemical Reactions Analysis
Types of Reactions: 1,1’-(3,6,9,12-Tetraazatetradecane-1,14-diyl)bisimidazolidine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups within the compound .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted imidazolidine compounds .
Scientific Research Applications
1,1’-(3,6,9,12-Tetraazatetradecane-1,14-diyl)bisimidazolidine-2,4-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, it is explored for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1,1’-(3,6,9,12-Tetraazatetradecane-1,14-diyl)bisimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1,1’-(3,6,9,12-Tetraazatetradecane-1,14-diyl)bisimidazolidine-2,4-dione include other imidazolidine derivatives and tetraazatetradecane-based compounds. Examples include 3,6,9,12-tetraazatetradecane-1,14-diamine and 3,6,9,12-tetraoxatetradecane-1,14-diyl dimethanethiosulfonate .
Uniqueness: What sets 1,1’-(3,6,9,12-Tetraazatetradecane-1,14-diyl)bisimidazolidine-2,4-dione apart from similar compounds is its specific arrangement of nitrogen atoms and imidazolidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
98690-29-0 |
|---|---|
Molecular Formula |
C16H30N8O4 |
Molecular Weight |
398.46 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-[2-(2,4-dioxoimidazolidin-1-yl)ethylamino]ethylamino]ethylamino]ethylamino]ethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H30N8O4/c25-13-11-23(15(27)21-13)9-7-19-5-3-17-1-2-18-4-6-20-8-10-24-12-14(26)22-16(24)28/h17-20H,1-12H2,(H,21,25,27)(H,22,26,28) |
InChI Key |
WCHMXXBKHJJRID-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1CCNCCNCCNCCNCCN2CC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-1,3,5-triazine-2,4-dione](/img/structure/B12075578.png)
![Methyl 1-[[2-(3,5-difluorophenyl)-2-hydroxyethyl]amino]cyclopentane-1-carboxylate](/img/structure/B12075588.png)
![Methyl [(methoxycarbonothioyl)sulfanyl]acetate](/img/structure/B12075593.png)

![3-[(5-Fluoro-2-nitrophenoxy)methyl]pyrrolidine](/img/structure/B12075605.png)


![Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12075619.png)


![(2R,3R,4S,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-fluorooxolan-3-yl benzoate](/img/structure/B12075652.png)
![2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide](/img/structure/B12075657.png)


